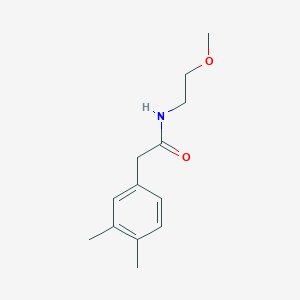

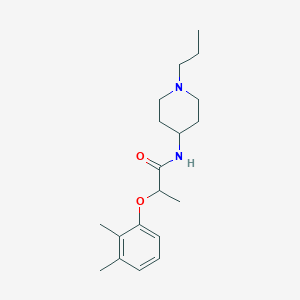

![molecular formula C21H19N7OS B4584360 N-(3-氰基-5,6-二氢-4H-环戊[b]噻吩-2-基)-7-(1-乙基-5-甲基-1H-吡唑-4-基)吡唑并[1,5-a]嘧啶-3-甲酰胺](/img/structure/B4584360.png)

N-(3-氰基-5,6-二氢-4H-环戊[b]噻吩-2-基)-7-(1-乙基-5-甲基-1H-吡唑-4-基)吡唑并[1,5-a]嘧啶-3-甲酰胺

描述

Synthesis Analysis

The synthesis of related pyrazolo[1,5-a]pyrimidine derivatives often involves multi-step chemical reactions, starting from basic compounds such as pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and ethyl 2-cyanoacetate. These processes can yield complex molecules with high specificity and radiochemical purity, as demonstrated in the synthesis of PET agents for imaging IRAK4 enzyme in neuroinflammation, which achieved a radiochemical purity of >99% and specific activity at the end of bombardment (EOB) of 370-1110 GBq/μmol (Wang et al., 2018).

Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidines are recognized for their privileged structure, conducive to library synthesis. This class of compounds exhibits key characteristics enabling the rapid synthesis of a wide chemical library, indicating a structured and versatile molecular framework (Gregg et al., 2007).

Chemical Reactions and Properties

The reactivity of pyrazolo[1,5-a]pyrimidine derivatives with various agents demonstrates their chemical versatility. For example, 3-cyano-4,6-dimethylmercaptopyrazolo[3,4-d]pyrimidines have been shown to undergo transformations into a multitude of derivatives, highlighting the adaptability and reactivity of this core structure to different chemical conditions (Bulychev et al., 1980).

Physical Properties Analysis

The synthesis and manipulation of pyrazolo[1,5-a]pyrimidine derivatives often yield compounds with distinct physical properties, such as fluorescence or solubility, which are critical for their potential applications in biological and pharmaceutical fields. For instance, the fluorescent properties of newly synthesized pentacyclic compounds, including pyrazolo[1,5-a]pyrimidines, show strong red emission in the visible region, highlighting their potential as fluorescent markers or probes (Sheikhi-Mohammareh et al., 2023).

Chemical Properties Analysis

The chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as their ability to undergo domino reactions leading to the synthesis of novel compounds with antioxidant or anticancer properties, underscore their significance in medicinal chemistry. The versatility in functionalization allows for the creation of compounds with diverse biological activities, offering promising avenues for drug development (Sheikhi-Mohammareh et al., 2023).

科学研究应用

合成和化学转化

吡唑并[3,4-d]嘧啶(包括相关结构)的合成展示了此类化合物在化学转化中的多功能性。这些过程涉及 α-氰基-β-乙氧基丙烯酰胺与肼和取代肼的反应,生成具有潜在生物活性的化合物。3-(4-溴苯基)-2-氰基丙-2-烯硫酰胺与各种底物的反应生成噻吩并嘧啶进一步证明了该化学骨架在合成具有潜在抗菌活性的新型杂环化合物方面的适应性(B. Hildick & G. Shaw, 1971; M. Gad-Elkareem 等人,2011)。

生物活性

对吡唑并[3,4-d]嘧啶衍生物的抗菌和抗病毒特性的研究突出了这些化合物在治疗应用中的潜力。新型衍生物的合成及其对各种菌株和病毒的评估表明该化合物在开发新疗法中的作用(M. H. Bhuiyan 等人,2006; N. Saxena 等人,1990)。

抗癌应用

吡唑并嘧啶作为抗癌剂的合成和评估强调了该化学骨架在肿瘤学中的潜力。探索新型吡唑并嘧啶衍生物的抗癌活性,特别是对 HCT-116 和 MCF-7 细胞系的活性,表明这些化合物在癌症研究和治疗开发中的作用(A. Rahmouni 等人,2016)。

属性

IUPAC Name |

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-7-(1-ethyl-5-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N7OS/c1-3-27-12(2)15(10-24-27)17-7-8-23-19-16(11-25-28(17)19)20(29)26-21-14(9-22)13-5-4-6-18(13)30-21/h7-8,10-11H,3-6H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKPLRSWJBQBIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C2=CC=NC3=C(C=NN23)C(=O)NC4=C(C5=C(S4)CCC5)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

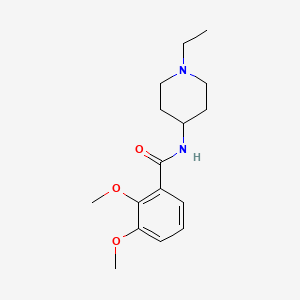

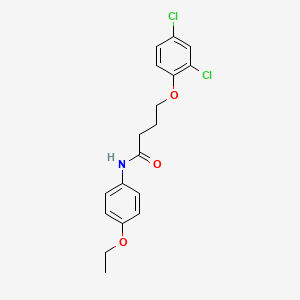

![N~2~-[(dimethylamino)sulfonyl]-N~1~-[3-(4-methyl-1-piperazinyl)propyl]-N~2~-phenylglycinamide](/img/structure/B4584282.png)

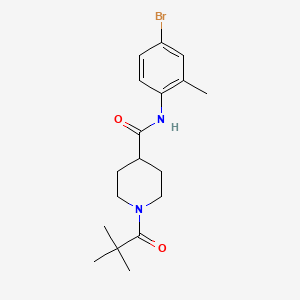

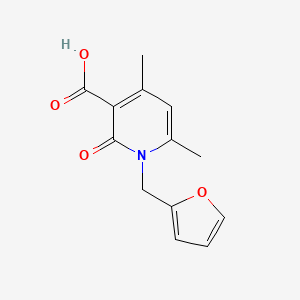

![isopropyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4584328.png)

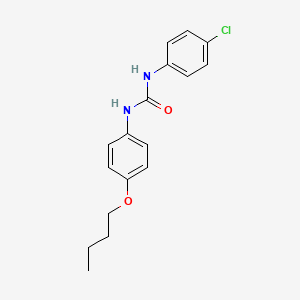

![1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4584339.png)

![3-{5-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-4-chlorobenzoic acid](/img/structure/B4584345.png)

![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4584365.png)

![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(3-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4584370.png)

![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-methyl-2-(4-pyridinyl)quinoline](/img/structure/B4584394.png)